1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro-substituted benzene ring connected to a propoxy chain, which is further linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Preparation of 4-methoxyphenoxypropyl bromide: This involves the reaction of 4-methoxyphenol with 1,3-dibromopropane in the presence of a base like potassium carbonate.
Nucleophilic substitution: The final step involves the reaction of 4-methoxyphenoxypropyl bromide with 1-chlorobenzene in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
1-chloro-4-phenoxybenzene: Lacks the propoxy and methoxy groups, making it less versatile in certain reactions.
4-methoxyphenoxypropane: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
1-chloro-4-[3-(4-hydroxyphenoxy)propoxy]benzene: The hydroxy group can undergo different reactions compared to the methoxy group, leading to different applications.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it useful in a variety of chemical and biological applications.
Properties
IUPAC Name |
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-14-7-9-16(10-8-14)20-12-2-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHKKJAYSIPABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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